molecular formula C20H25N3O B15283274 N-(3-methylbenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

N-(3-methylbenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

Cat. No.: B15283274
M. Wt: 323.4 g/mol
InChI Key: TXPBEHAOISVBRV-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperazine ring substituted with 3-methylbenzyl and 3-methylphenyl groups, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Methylbenzyl and 3-Methylphenyl Groups: The piperazine ring is then substituted with 3-methylbenzyl and 3-methylphenyl groups through nucleophilic substitution reactions. This can be achieved by reacting the piperazine with 3-methylbenzyl chloride and 3-methylphenyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbenzyl)-4-(3-methylphenyl)-1-piperazinecar

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

4-(3-methylphenyl)-N-[(3-methylphenyl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H25N3O/c1-16-5-3-7-18(13-16)15-21-20(24)23-11-9-22(10-12-23)19-8-4-6-17(2)14-19/h3-8,13-14H,9-12,15H2,1-2H3,(H,21,24)

InChI Key

TXPBEHAOISVBRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)N2CCN(CC2)C3=CC=CC(=C3)C

Origin of Product

United States

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